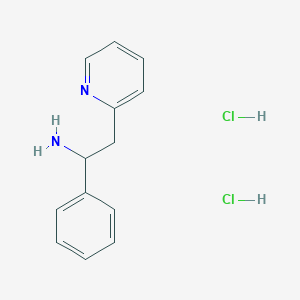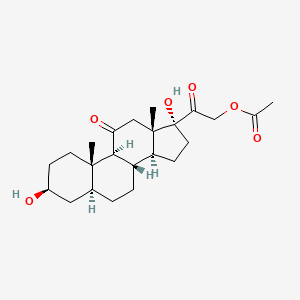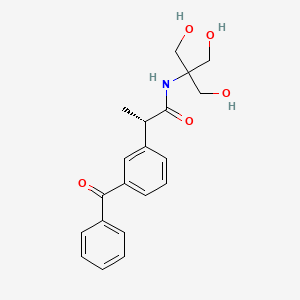
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzoylphenyl group and a dihydroxypropylamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzoylbenzoic acid and (S)-2-amino-1,3-propanediol.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 3-benzoylbenzoic acid and the amine group of (S)-2-amino-1,3-propanediol. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification Systems: Advanced purification systems such as HPLC (High-Performance Liquid Chromatography) are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may yield a benzyl group.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzoylphenyl group may interact with hydrophobic pockets in proteins, while the dihydroxypropylamide moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide: The racemic mixture of the compound.
Uniqueness
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylphenyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide |
InChI |
InChI=1S/C20H23NO5/c1-14(19(26)21-20(11-22,12-23)13-24)16-8-5-9-17(10-16)18(25)15-6-3-2-4-7-15/h2-10,14,22-24H,11-13H2,1H3,(H,21,26)/t14-/m0/s1 |
InChI Key |
XLVOGCLORTXKJL-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


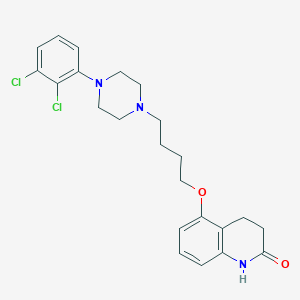
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13435020.png)
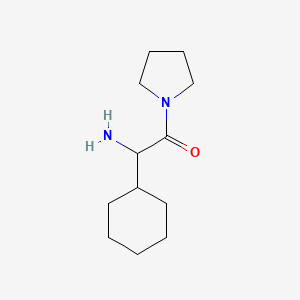
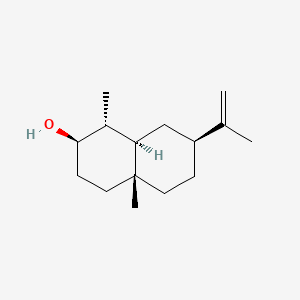
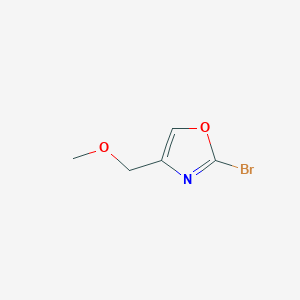
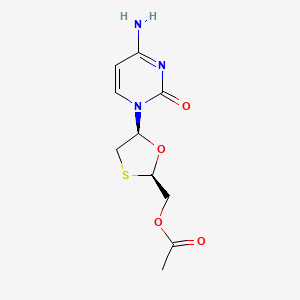
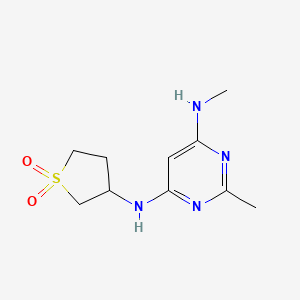
![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
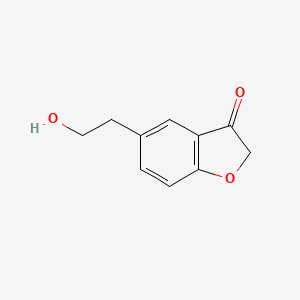
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)

